molecular formula C17H17Cl2NO2 B5024353 3-butoxy-N-(2,3-dichlorophenyl)benzamide

3-butoxy-N-(2,3-dichlorophenyl)benzamide

Cat. No.: B5024353
M. Wt: 338.2 g/mol
InChI Key: QSCSFDANGFNVCU-UHFFFAOYSA-N
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Description

3-butoxy-N-(2,3-dichlorophenyl)benzamide is an organic compound with the molecular formula C₁₇H₁₇Cl₂NO₂ It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 2,3-dichloroaniline with 3-butoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under nitrogen atmosphere to prevent oxidation and is heated to around 60°C for a couple of hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate in a 4:1 ratio .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion of reactants to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(2,3-dichlorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-butoxy-N-(2,3-dichlorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction pathways and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-(2,4-dichlorophenyl)benzamide
  • 3-butoxy-N-(3,4-dichlorophenyl)benzamide
  • 3-butoxy-N-(2,5-dichlorophenyl)benzamide

Uniqueness

3-butoxy-N-(2,3-dichlorophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both butoxy and dichlorophenyl groups provides a distinct set of properties that differentiate it from other benzamide derivatives.

Properties

IUPAC Name

3-butoxy-N-(2,3-dichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-2-3-10-22-13-7-4-6-12(11-13)17(21)20-15-9-5-8-14(18)16(15)19/h4-9,11H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCSFDANGFNVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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